Benzyl 3-hydroxypropionate

Physicochemical property comparison Lipophilicity Boiling point

Benzyl 3-hydroxypropionate (CAS 14464-10-9; C10H12O3; MW 180.20 g/mol) is the benzyl ester of 3-hydroxypropionic acid, a platform chemical with applications spanning pharmaceutical intermediates, biodegradable polymer synthesis, and asymmetric catalysis. The compound features a primary hydroxyl group and a benzyl ester moiety, imparting specific lipophilicity (XLogP3: 1.2) and hydrogen-bonding capacity (H-bond donor count: 1; acceptor count: that differentiate it from simple alkyl esters.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 14464-10-9
Cat. No. B030867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-hydroxypropionate
CAS14464-10-9
Synonyms3-Hydroxy-propanoic Acid Phenylmethyl Ester;  Hydracrylic Acid Benzyl Ester;  Benzyl 3-Hydroxypropanoate; 
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCO
InChIInChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyRDRDBYYUPACJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Hydroxypropionate (CAS 14464-10-9): Procurement-Grade Chemical Properties and Sourcing Essentials


Benzyl 3-hydroxypropionate (CAS 14464-10-9; C10H12O3; MW 180.20 g/mol) is the benzyl ester of 3-hydroxypropionic acid, a platform chemical with applications spanning pharmaceutical intermediates, biodegradable polymer synthesis, and asymmetric catalysis . The compound features a primary hydroxyl group and a benzyl ester moiety, imparting specific lipophilicity (XLogP3: 1.2) and hydrogen-bonding capacity (H-bond donor count: 1; acceptor count: 3) that differentiate it from simple alkyl esters .

Why Benzyl 3-Hydroxypropionate Cannot Be Readily Substituted by Other 3-Hydroxypropionate Esters


The benzyl ester group confers unique orthogonal protecting group strategy advantages, distinct physicochemical properties (higher boiling point of ~315.5°C vs. ~187.5°C for ethyl analog), and specific applications—such as cyclophosphamide metabolite intermediate—that are not easily replicated by methyl, ethyl, or propyl 3-hydroxypropionates [1]. These differences directly impact synthetic route design, purification methods, and downstream application compatibility.

Quantitative Differentiation Evidence for Benzyl 3-Hydroxypropionate Versus Structural Analogs


Comparison of Physicochemical Properties: Benzyl 3-Hydroxypropionate vs. Ethyl 3-Hydroxypropionate

Benzyl 3-hydroxypropionate exhibits significantly higher predicted boiling point (315.5±17.0 °C) and lipophilicity (XLogP3: 1.2) compared to the ethyl ester analog (boiling point ~187.5 °C, LogP ~0.4), impacting distillation requirements and chromatographic behavior [1].

Physicochemical property comparison Lipophilicity Boiling point

Role as a Verified Intermediate for Cyclophosphamide Metabolites vs. Alternative Esters

Benzyl 3-hydroxypropionate is explicitly cited as an intermediate in the production of cyclophosphamide metabolites, a role not documented for ethyl, methyl, or propyl 3-hydroxypropionates . This application requires the specific benzyl ester functionality for subsequent synthetic steps.

Pharmaceutical intermediate Cyclophosphamide metabolites Anticancer drug synthesis

Catalytic Asymmetric Hydrogenation Selectivity: Benzyl 3-Hydroxypropionate vs. Common Alkyl Esters

Benzyl 3-hydroxypropionate has been reported as a high-yield asymmetric hydrogenation catalyst for the selective conversion of oxopropanoic esters to chiral hydroxypropionates, utilizing ruthenium catalysis in organic solvents . This catalytic role is not commonly attributed to smaller alkyl esters of 3-hydroxypropionic acid.

Asymmetric hydrogenation Chiral synthesis Catalysis

Optimal Procurement Scenarios for Benzyl 3-Hydroxypropionate in Research and Industry


Synthesis of Cyclophosphamide Metabolites and Related Oxazaphosphorine Cytostatics

As a validated intermediate in the production of cyclophosphamide metabolites, benzyl 3-hydroxypropionate is essential for laboratories synthesizing 4-hydroxycyclophosphamide, aldophosphamide, or phosphoramide mustard analogs for mechanistic, pharmacokinetic, or toxicological studies .

Asymmetric Hydrogenation Catalyst Preparation for Chiral Hydroxypropionate Synthesis

The compound is employed as a high-yield, ruthenium-catalyzed asymmetric hydrogenation catalyst for the selective conversion of oxopropanoic esters to chiral hydroxypropionates, enabling enantioselective synthesis of valuable pharmaceutical building blocks .

Polymer Chemistry: Precursor for Poly(3-Hydroxypropionate) (P-3HP) Biodegradable Plastics

Benzyl 3-hydroxypropionate is utilized in the production of poly(3-hydroxypropionate), a biodegradable thermoplastic with excellent compostability and biocompatibility, making it a strategic procurement choice for developing sustainable packaging and biomedical materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-hydroxypropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.